molecular formula C20H17N5O4S2 B2574585 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide CAS No. 392300-20-8

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2574585
CAS No.: 392300-20-8
M. Wt: 455.51
InChI Key: SJZSBHKINQCMTN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 3,4-dihydroquinolin-1(2H)-yl group, a thiadiazol group, and a nitrobenzamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The 3,4-dihydroquinolin-1(2H)-yl group, for example, is a type of heterocyclic compound that contains a nitrogen atom . The thiadiazol group contains a ring structure with both sulfur and nitrogen atoms, while the nitrobenzamide group contains a nitro group (-NO2) attached to a benzamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the nitro group could make the compound more reactive, while the presence of the thiadiazol group could potentially make the compound more stable .

Scientific Research Applications

Biological Activity of Heterocyclic Systems

Research on 1,3,4-thiadiazole derivatives shows that these compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. This highlights the potential for chemicals with similar structures to be explored for varied therapeutic applications. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole cores with other heterocycles can lead to synergistic effects, enhancing their pharmacological potential (Lelyukh, 2019).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in medicinal chemistry, originally noted for neurotoxicity but later identified as possessing neuroprotective and anticancer properties. The therapeutic areas for THIQ derivatives include cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders, highlighting their versatility as a foundation for drug development (Singh & Shah, 2017).

Advanced Oxidation Processes for Organic Pollutant Degradation

In environmental sciences, advanced oxidation processes (AOPs) are used for the degradation of recalcitrant organic pollutants. The study of these processes, including the identification of by-products and their biotoxicity, offers insights into the environmental fate and treatment possibilities for complex organic compounds. Such research is crucial for understanding how similar compounds might behave in environmental contexts and the potential risks or remediation strategies required (Qutob et al., 2022).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include studies to determine its reactivity, stability, and potential uses in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S2/c26-17(24-11-5-7-13-6-1-3-9-15(13)24)12-30-20-23-22-19(31-20)21-18(27)14-8-2-4-10-16(14)25(28)29/h1-4,6,8-10H,5,7,11-12H2,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZSBHKINQCMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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